5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride
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Overview
Description
5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3O. This compound is known for its bioactive properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and diethylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide: This compound has a similar structure but differs in the presence of a methoxy group.
Metoclopramide: Known for its use as an antiemetic, it shares structural similarities with the compound .
Uniqueness
5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds .
Properties
CAS No. |
77966-44-0 |
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Molecular Formula |
C16H28Cl3N3O |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-14(17)8-7-13(15)3;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H |
InChI Key |
INSVAULNJILYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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